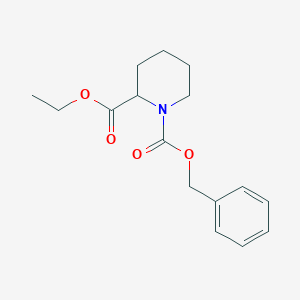
Prostephanaberrine
Vue d'ensemble
Description
Prostephanaberrine is a natural product found in Stephania japonica . It is an alkaloid with the molecular formula C19H21NO5 . The molecular weight of this compound is 343.4 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex. The IUPAC name for this compound is (1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, a specialized tool or software that can interpret these strings would be required.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 343.4 g/mol . It is a powder in its physical state . Other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.
Applications De Recherche Scientifique
The Role of Prostephanaberrine in Pathogenesis
This compound's role in disease pathogenesis, especially in diseases like IDDM (Insulin-Dependent Diabetes Mellitus), has been a subject of interest. Studies like those by Mandrup-Poulsen (1996) in "Diabetologia" have emphasized the importance of unprejudiced scientific research in understanding the clinical applications of such substances (Mandrup-Poulsen, 1996).
Genomic Responses in Mouse Models
Research by Takao and Miyakawa (2013) in "Proceedings of the National Academy of Sciences of the United States of America" highlights the challenges in mimicking human inflammatory diseases in mouse models, which is relevant for testing substances like this compound (Takao & Miyakawa, 2013).
Clinical Application of Proteomics
The clinical application of proteomics, as discussed by Colantonio and Chan (2005) in "Clinica chimica acta," is crucial for understanding protein changes in diseases and can aid in the study of this compound's effects (Colantonio & Chan, 2005).
Pharmacology and Clinical Indications
Studies like Wuttke et al. (2003) in "Phytomedicine" on pharmacology and clinical indications of different compounds highlight the importance of understanding the clinical applications of substances like this compound (Wuttke, Jarry, Christoffel, Spengler, & Seidlová‐Wuttke, 2003).
Drug Discovery Perspectives
The historical perspective on drug discovery provided by Drews (2000) in "Science" gives insights into the evolution of drug research, which is relevant for understanding the development and application of compounds like this compound (Drews, 2000).
Relationship Between Microbiota and Health
Research on human gut microbiota, such as the study by Wallace et al. (2011) in "Nutrition reviews," provides insights into how microorganisms affect health and disease, which could be relevant for understanding the effects of this compound (Wallace, Guarner, Madsen, Cabana, Gibson, Hentges, & Sanders, 2011).
Metabolism and Cancer Research
The study of cholesterol metabolism in cancer, as explored by Silvente-Poirot and Poirot (2012) in "Current opinion in pharmacology," may offer insights relevant to the research applications of this compound (Silvente-Poirot & Poirot, 2012).
Safety and Hazards
Handling Prostephanaberrine requires certain safety measures. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
Propriétés
IUPAC Name |
(1R,11S,13S)-11-hydroxy-15-methoxy-20-methyl-5,7-dioxa-20-azapentacyclo[11.4.3.01,13.02,10.04,8]icosa-2,4(8),9,15-tetraen-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-20-6-5-18-4-3-14(23-2)17(22)19(18,20)9-13(21)11-7-15-16(8-12(11)18)25-10-24-15/h3,7-8,13,21H,4-6,9-10H2,1-2H3/t13-,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTBFIOTWHPFTG-MJXNMMHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C1(CC(C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23[C@@]1(C[C@@H](C4=CC5=C(C=C42)OCO5)O)C(=O)C(=CC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40909629 | |
| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105608-27-3 | |
| Record name | Prostephanaberrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105608273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-methoxy-14-methyl-5,6-dihydro-9H-4a,11b-(epiminoethano)phenanthro[2,3-d][1,3]dioxol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40909629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Prostephanaberrine?
A1: Unfortunately, the abstract [] does not provide the molecular formula or weight of this compound. To obtain this information, you would need to refer to the full publication.
Q2: What spectroscopic data was used to characterize the structure of this compound?
A2: The abstract [] does not specify which spectroscopic techniques were employed to determine the structure of this compound. The full paper would likely detail the use of techniques like NMR spectroscopy, mass spectrometry, and possibly IR spectroscopy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


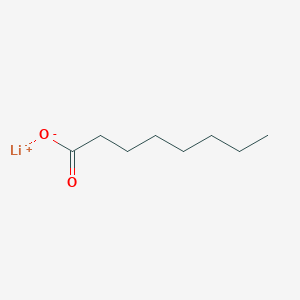
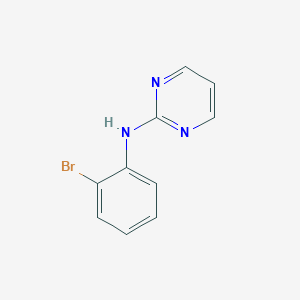
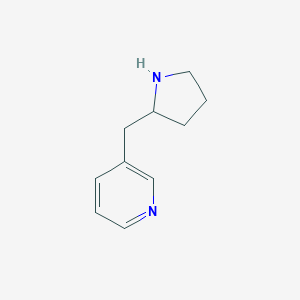
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
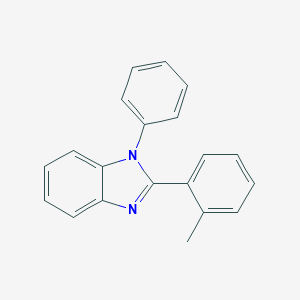
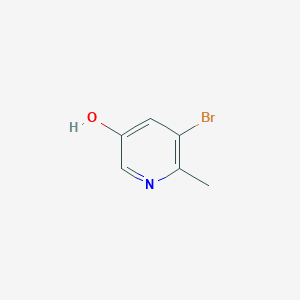

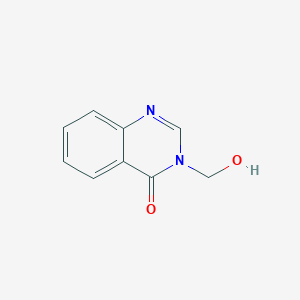
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)



![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
